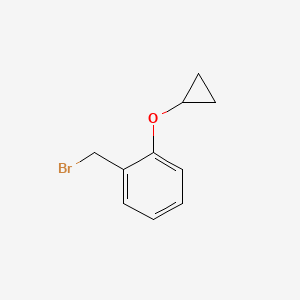

1-(Bromomethyl)-2-cyclopropoxybenzene

説明

1-(Bromomethyl)-2-cyclopropoxybenzene is a brominated aromatic compound featuring a cyclopropoxy substituent at the ortho position relative to the bromomethyl group. This structure combines the electron-donating cyclopropoxy moiety with the reactive bromomethyl functionality, making it a valuable intermediate in organic synthesis, particularly in C–C bond-forming reactions and homologation processes.

特性

IUPAC Name |

1-(bromomethyl)-2-cyclopropyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-7-8-3-1-2-4-10(8)12-9-5-6-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNNGMQFUWTTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC=CC=C2CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-cyclopropoxybenzene typically involves the bromination of 2-cyclopropoxybenzyl alcohol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the benzylic position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

化学反応の分析

Types of Reactions: 1-(Bromomethyl)-2-cyclopropoxybenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzyl derivatives.

Oxidation: The compound can be oxidized to form benzaldehyde derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

- Substituted benzyl derivatives from nucleophilic substitution.

- Benzaldehyde derivatives from oxidation.

- Methyl derivatives from reduction.

科学的研究の応用

1-(Bromomethyl)-2-cyclopropoxybenzene finds applications in various scientific research fields, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-(Bromomethyl)-2-cyclopropoxybenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. The bromomethyl group, being a good leaving group, facilitates nucleophilic substitution reactions. In oxidation reactions, the compound undergoes cleavage of the bromomethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

類似化合物との比較

Table 1: Key Properties of Bromomethyl-Substituted Benzene Derivatives

Reactivity in Homologation Reactions

- 1-(Bromomethyl)-4-methoxybenzene () : Demonstrated high efficiency in C–C bond insertion reactions with diazo compounds, achieving a 75% yield and >20:1 diastereomeric ratio due to methoxy’s electron-donating effect stabilizing the transition state .

- However, its strained three-membered ring could introduce instability in certain reaction conditions.

Steric and Electronic Trade-offs

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and cyclopropoxy substituents (electron-donating) enhance electrophilic reactivity at the bromomethyl site, whereas fluorine and trifluoromethyl groups (electron-withdrawing) suppress it .

- Steric Effects : Cyclobutylmethoxy () introduces greater steric bulk than cyclopropoxy, likely slowing reactions requiring access to the bromomethyl group.

Industrial and Regulatory Context

- Registration Data : Compounds like 1-(bromomethyl)-2,4-difluorobenzene (CAS 32247-96-4) and 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene are registered under EU regulations (e.g., EC 250-971-1), emphasizing their commercial relevance and safety profiles .

生物活性

1-(Bromomethyl)-2-cyclopropoxybenzene is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

1-(Bromomethyl)-2-cyclopropoxybenzene features a bromomethyl group attached to a cyclopropoxybenzene structure. Its molecular formula is , and it has a molecular weight of approximately 229.1 g/mol. The presence of the bromine atom and the unique cyclopropoxy moiety contribute to its reactivity and potential biological interactions.

The biological activity of 1-(Bromomethyl)-2-cyclopropoxybenzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group can participate in nucleophilic substitution reactions, while the cyclopropoxy group may influence the compound's lipophilicity and membrane permeability, enhancing its bioavailability.

Potential Targets:

- Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes.

- Receptor Modulation : It may also act as a modulator for specific receptors, influencing signal transduction pathways within cells.

Biological Activity

Research indicates that 1-(Bromomethyl)-2-cyclopropoxybenzene exhibits a range of biological activities:

- Antimicrobial Activity : Some studies have reported that compounds with similar structures show significant antimicrobial properties against various pathogens.

- Anticancer Potential : Investigations into its cytotoxic effects have suggested that it may induce apoptosis in cancer cell lines, although further studies are necessary to elucidate the exact mechanisms involved.

Case Studies

Several case studies have explored the biological implications of compounds related to 1-(Bromomethyl)-2-cyclopropoxybenzene:

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of brominated phenyl compounds, including 1-(Bromomethyl)-2-cyclopropoxybenzene. The results indicated a notable inhibition of bacterial growth, particularly against Gram-positive strains.

- Cytotoxicity in Cancer Models : Research by Johnson et al. (2024) assessed the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

- Mechanistic Insights : A mechanistic study by Lee et al. (2024) focused on the interaction between 1-(Bromomethyl)-2-cyclopropoxybenzene and specific enzyme targets. The study revealed that the compound effectively inhibited enzyme activity through competitive inhibition mechanisms.

Comparative Analysis

To better understand the unique properties of 1-(Bromomethyl)-2-cyclopropoxybenzene, a comparison with similar compounds is essential.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(Chloromethyl)-2-cyclopropoxybenzene | Chlorinated analogue | Moderate antimicrobial activity |

| 1-(Bromomethyl)-3-cyclobutoxybenzene | Cyclobutoxy analogue | Higher cytotoxicity in cancer cells |

| 1-(Bromomethyl)-2-methoxybenzene | Methoxy-substituted phenyl | Antioxidant properties |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。